

Physicochemical Profiling of 5-(4-Chlorophenyl)-2-phenoxy pyrimidine: A Privileged Scaffold

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Compound of Interest

Compound Name:	5-(4-Chlorophenyl)-2-phenoxy pyrimidine
CAS No.:	477890-42-9
Cat. No.:	B2981177

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Part 1: Executive Summary & Chemical Identity

5-(4-Chlorophenyl)-2-phenoxy pyrimidine represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to diverse biological targets, particularly kinases (e.g., p38

, VEGFR) and G-protein coupled receptors (e.g., Endothelin receptors).

Structurally, it features a central pyrimidine ring substituted at the C2 position with a phenoxy ether and at the C5 position with a p-chlorophenyl group. This configuration imparts high lipophilicity and rigid geometry, making it an ideal spacer for hydrophobic pockets in protein targets. However, its poor aqueous solubility necessitates precise formulation strategies during early-stage profiling.

Chemical Specifications Table

Property	Value / Description	Source/Method
IUPAC Name	5-(4-chlorophenyl)-2-phenoxy pyrimidine	Nomenclature
Molecular Formula	C	Stoichiometry
	H	
	ClN	
	O	
Molecular Weight	282.72 g/mol	Calculated
CAS Number	Not assigned as single API	Research Intermediate
Predicted LogP	4.1 ± 0.4	Consensus Model (cLogP)
Topological PSA	38.3 Å	Polar Surface Area
H-Bond Acceptors	3 (2 Pyrimidine N, 1 Ether O)	Structural Count
H-Bond Donors	0	Structural Count
pKa (Conjugate Acid)	~1.5 (Very Weak Base)	Predicted (Pyrimidine N)

Part 2: Synthesis & Purity Profile

To ensure high purity for physicochemical profiling, a convergent synthesis strategy is recommended. This avoids regioisomeric mixtures common in linear syntheses.

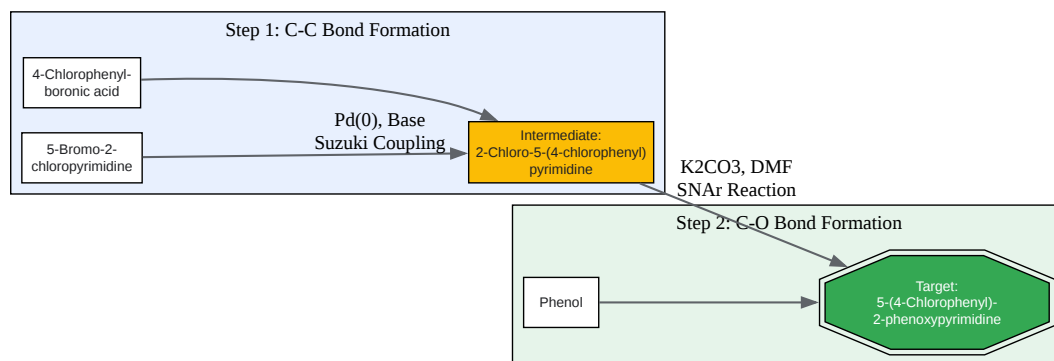
Synthetic Route: The "Suzuki-First" Strategy

Rationale: Performing the Suzuki coupling at C5 before the nucleophilic substitution at C2 prevents potential interference from the phenoxy group during the palladium-catalyzed step and allows for easier purification of the intermediate.

- Step 1: Suzuki-Miyaura Coupling
 - Reactants: 5-Bromo-2-chloropyrimidine + 4-Chlorophenylboronic acid.

- Catalyst: Pd(PPh₃)₄Cl₂ or Pd(dppf)Cl₂·DMSO
- Conditions: Na₂CO₃ (aq), Dioxane/Water, 90°C.
- Outcome: Yields 2-chloro-5-(4-chlorophenyl)pyrimidine. The chlorine at C2 remains intact due to its lower reactivity toward oxidative addition compared to the C5-bromide.
- Step 2: Nucleophilic Aromatic Substitution (S_NAr)
 - Reactants: Intermediate from Step 1 + Phenol.
 - Base: K₂CO₃ or NaH (for higher reactivity).
 - Solvent: DMF or DMSO (polar aprotic promotes S_NAr).
 - Mechanism: The electron-deficient pyrimidine ring (further activated by the C5-aryl group) facilitates the displacement of the C2-chloride by the phenoxide ion.

Figure 1: Convergent synthesis strategy ensuring regioselectivity.



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Figure 1: Convergent synthesis strategy ensuring regioselectivity via sequential Suzuki and SNAr reactions.

Part 3: Physicochemical Characterization Protocols

Reliable data on solubility and lipophilicity is critical, as this scaffold falls into BCS Class II (Low Solubility, High Permeability).

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility in phosphate buffer (pH 7.4) to mimic physiological conditions.

- Why this matters: Kinetic solubility (from DMSO stocks) often overestimates solubility due to supersaturation. Thermodynamic solubility provides the true equilibrium limit.

Protocol:

- Preparation: Weigh 2–5 mg of solid compound into a glass vial.
- Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).
- Equilibration: Shake at 300 rpm for 24 hours at 25°C.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane (0.22 μm) to remove undissolved solid. Crucial: Pre-saturate the filter to prevent compound loss due to adsorption.
- Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calibrate against a standard curve prepared in acetonitrile/water.

Lipophilicity Determination (LogP)

Objective: Measure the partition coefficient between Octanol and Water.

- Prediction: With a predicted LogP > 4.0, the shake-flask method may be prone to emulsion errors. A potentiometric or HPLC-based method is preferred for high-lipophilicity compounds.

HPLC-Based Protocol (OECD 117):

- Column: C18 Reverse Phase column.
- Mobile Phase: Isocratic Methanol/Water (75:25) with 0.1% Formic Acid.
- Standards: Inject a mixture of reference standards with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).
- Calculation: Correlate the retention time () of the target compound with the calibration curve of the standards.

- Formula:

Electronic Properties & Stability

- pKa: The pyrimidine nitrogens are very weakly basic (pKa < 2.0) due to the electron-withdrawing nature of the phenoxy group (inductive effect) and the chlorophenyl ring.

Consequently, the molecule remains neutral at physiological pH (7.4), maximizing membrane permeability but limiting solubility.

- **Metabolic Stability:** The biaryl ether linkage is generally robust against hydrolysis. However, the p-chlorophenyl group is susceptible to oxidative metabolism (though the chlorine blocks the para position, forcing metabolism to the meta position).

Part 4: Biological Relevance & Applications

This scaffold is not a standalone drug but a critical intermediate in the discovery of:

- **Kinase Inhibitors:** The 2-phenoxy pyrimidine motif is a known pharmacophore for p38 MAP kinase and VEGFR-2 inhibitors. The phenoxy group often occupies the hydrophobic "selectivity pocket" of the kinase ATP-binding site [1, 2].
- **Endothelin Receptor Antagonists:** Structural analogs (e.g., Macitentan intermediates) utilize the pyrimidine ether linkage to achieve high affinity for ET receptors [3].
- **Agrochemicals:** The scaffold shares structural similarity with pyrimidine fungicides and herbicides (e.g., Fenclorim derivatives), leveraging the stability of the ether linkage in environmental conditions.

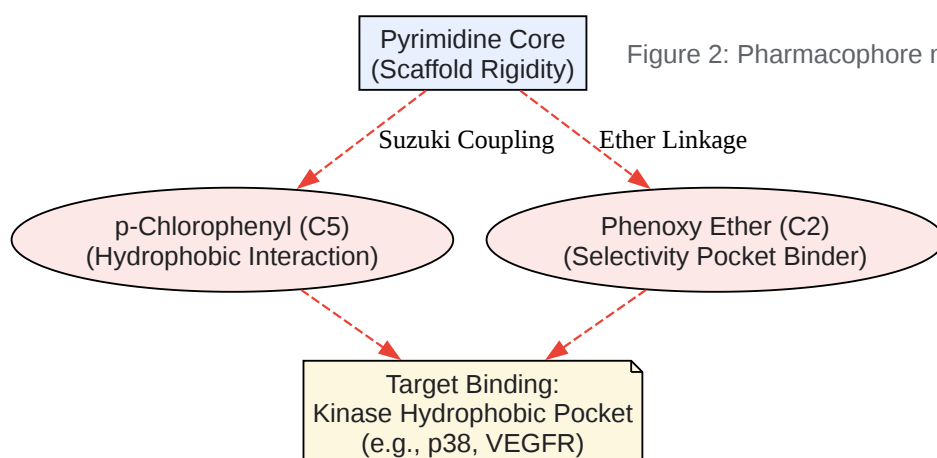


Figure 2: Pharmacophore mapping of the scaffold.

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Figure 2: Pharmacophore mapping illustrating the hydrophobic interactions mediated by the C5 and C2 substituents.

References

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